Cas no 2248305-38-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate 化学的及び物理的性質
名前と識別子
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate
- EN300-6520332
- 2248305-38-4
-
- インチ: 1S/C19H13N3O5/c23-16(27-22-18(24)13-8-4-5-9-14(13)19(22)25)11-10-15-20-21-17(26-15)12-6-2-1-3-7-12/h1-9H,10-11H2
- InChIKey: MGAGBNBYJODYBE-UHFFFAOYSA-N
- SMILES: O(C(CCC1=NN=C(C2C=CC=CC=2)O1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 精确分子量: 363.08552052g/mol
- 同位素质量: 363.08552052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 27
- 回転可能化学結合数: 6
- 複雑さ: 568
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 103Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6520332-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate |
2248305-38-4 | 0.5g |
$190.0 | 2023-05-23 | ||
Enamine | EN300-6520332-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate |
2248305-38-4 | 0.25g |
$183.0 | 2023-05-23 | ||
Enamine | EN300-6520332-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate |
2248305-38-4 | 0.1g |
$175.0 | 2023-05-23 | ||
Enamine | EN300-6520332-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate |
2248305-38-4 | 1g |
$199.0 | 2023-05-23 | ||
Enamine | EN300-6520332-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate |
2248305-38-4 | 5g |
$576.0 | 2023-05-23 | ||
Enamine | EN300-6520332-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate |
2248305-38-4 | 10g |
$855.0 | 2023-05-23 | ||
Enamine | EN300-6520332-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate |
2248305-38-4 | 2.5g |
$389.0 | 2023-05-23 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoateに関する追加情報
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate: A Comprehensive Overview
The compound with CAS No. 2248305-38-4, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development and advanced materials. The molecule's structure combines a dioxoisoindole moiety with a phenyl oxadiazole group, creating a versatile platform for further chemical modifications and functionalization.
Recent studies have highlighted the importance of dioxoisoindole derivatives in medicinal chemistry. These compounds are known for their ability to act as scaffolds for designing bioactive molecules. The 5-(phenyl)oxadiazole group attached to the propanoate chain in this compound adds an additional layer of functionality. Oxadiazoles are well-known for their stability and ability to participate in hydrogen bonding, which can enhance the pharmacokinetic properties of the resulting compounds.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylium salts has been optimized in recent years through various methods. Researchers have employed both traditional organic synthesis techniques and modern catalytic processes to achieve high yields and purity. The integration of the oxadiazole moiety into the molecule has been facilitated by efficient coupling reactions, such as the Huisgen cycloaddition or click chemistry approaches. These advancements have made it possible to explore the compound's properties more thoroughly.
One of the most exciting developments involving this compound is its application in drug delivery systems. The dioxoisoindole core has been shown to exhibit excellent solubility properties when combined with appropriate functional groups. This makes it an ideal candidate for designing drugs that require precise delivery mechanisms. Additionally, the presence of the phenyl oxadiazole group enhances the molecule's ability to interact with biological targets, making it a promising lead compound for anti-cancer and anti-inflammatory therapies.
In terms of physical properties, this compound exhibits a high degree of thermal stability and moderate solubility in organic solvents. Its melting point is within a range suitable for various industrial applications, while its boiling point ensures that it can be processed under standard laboratory conditions. Recent spectroscopic studies have provided detailed insights into its electronic structure, revealing that the conjugation between the isoindole and oxadiazole moieties significantly influences its optical properties.
The integration of this compound into polymer systems has also been explored as part of advanced materials research. Its ability to form self-assembled monolayers (SAMs) has been demonstrated in recent experiments, suggesting potential applications in nanotechnology and surface engineering. Furthermore, its compatibility with common polymer matrices makes it a valuable additive for improving mechanical and thermal properties.
Looking ahead, ongoing research is focused on expanding the functionalization options for this compound. Scientists are investigating methods to introduce additional functional groups without compromising its core stability. This includes exploring metal-catalyzed cross-coupling reactions and enzymatic modifications that could open new avenues for its application in biotechnology.
In conclusion, CAS No. 2248305-38_4, or 1,3-dioxo_2_3-dihydro_1H_isoindol_2_yl 3_(5_phenyl_1_3_4_oxadiazol_2_yl)propanoate, represents a cutting-edge advancement in organic chemistry. Its unique structure and versatile properties make it a valuable asset for researchers across multiple disciplines. As new findings continue to emerge from ongoing studies, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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